Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester
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Overview
Description
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester is a chemical compound with the molecular formula C16H12N2O2S It is known for its unique structure, which includes a thiazole ring and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester typically involves the reaction of 4-phenyl-2-thiazolylamine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or thiols; reactions are carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiazoles.
Scientific Research Applications
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to antibacterial or antifungal effects. The thiazole ring and phenyl ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzoyl-4-phenyl-2-thiazolyl)carbamic acid methyl ester
- N-(5-ethyl-4-phenyl-2-thiazolyl)carbamic acid methyl ester
Uniqueness
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester stands out due to its unique combination of a thiazole ring and a phenyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological activities .
Biological Activity
Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, which is known for its biological activity. The general structure can be represented as follows:
This compound's thiazole moiety contributes to its interaction with biological systems, particularly in targeting specific enzymes and receptors.
1. Insecticidal Properties
Research has demonstrated that carbamic acid esters, including this compound, exhibit potent insecticidal activity. For instance, studies indicate that compounds similar to this compound effectively kill various pests such as caterpillars and aphids. In one study, a formulation containing this compound resulted in 100% mortality of Boophilus microplus ticks within two hours of application at specific concentrations .
Concentration | Mortality Rate | Time to Effect |
---|---|---|
0.1% | 100% | 2 hours |
0.05% | 100% | 2 hours |
This rapid action suggests that the compound could serve as an effective pesticide alternative.
2. Antitumor Activity
The thiazole component of the compound has been linked to anticancer effects. Studies have shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, certain thiazole-containing compounds displayed IC50 values below 2 µg/mL against specific cancer cell lines, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence the anticancer efficacy.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HT29 | 1.61 ± 1.92 |
Compound B | A-431 | 1.98 ± 1.22 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- P-glycoprotein (P-gp) Interaction : The compound exhibits preferential selectivity towards P-gp, an important efflux transporter involved in drug resistance in cancer cells. It stimulates ATPase activity, enhancing drug accumulation within cells .
- Enzyme Inhibition : The presence of the thiazole ring is crucial for inhibiting enzymes associated with tumor growth and proliferation.
Case Study 1: Insecticidal Efficacy
In a controlled study involving Doralis fabae (black bean aphid), plants treated with a formulation containing carbamic acid esters showed significant reductions in pest populations compared to untreated controls . The results underscore the potential for agricultural applications.
Case Study 2: Anticancer Potential
A series of thiazole derivatives were synthesized and tested for anticancer properties. One derivative showed promising results against breast cancer cell lines with minimal side effects observed in vivo, suggesting a favorable therapeutic index .
Properties
CAS No. |
71576-06-2 |
---|---|
Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
phenyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C16H12N2O2S/c19-16(20-13-9-5-2-6-10-13)18-15-17-14(11-21-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) |
InChI Key |
MTXPTQRTULVZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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